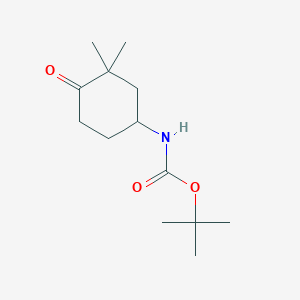

tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-7-10(15)13(4,5)8-9/h9H,6-8H2,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJUQNIPKVWOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCC1=O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-dimethyl-4-oxocyclohexyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional similarities of tert-butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate to other carbamates and cyclohexanone derivatives are analyzed below. Key parameters include molecular topology, reactivity, and applications.

Structural Analogues with Oxocyclohexyl Moieties

| Compound Name | CAS Number | Structural Similarity | Key Features | Applications |

|---|---|---|---|---|

| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | 0.98 | Lacks dimethyl groups at 3-position; simpler steric profile. | Intermediate in peptide synthesis. |

| tert-Butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | 0.89 | Linear chain with ketone; reduced ring strain. | Polymer chemistry. |

| tert-Butyl (2-oxocyclohexyl)carbamate | 291533-10-3 | 0.88 | Ketone at 2-position; altered electronic distribution. | Antibiotic derivatization. |

Key Findings :

- The 3,3-dimethyl substitution in the target compound significantly enhances steric hindrance compared to non-methylated analogs like 885280-38-6, reducing unwanted side reactions in nucleophilic additions .

- Linear analogs (e.g., 186743-06-6) exhibit higher flexibility but lower thermal stability due to the absence of a rigid cyclohexane ring .

Carbamates with Varied Cyclic Systems

| Compound Name | CAS Number | Structural Similarity | Key Features | Applications |

|---|---|---|---|---|

| tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | 1.00 (stereoisomer) | Smaller cyclopentane ring; increased ring strain. | Catalysis studies. |

| tert-Butyl ((3-oxocyclohexyl)methyl)carbamate | 1118786-86-9 | 0.98 | Additional methylene spacer; altered solubility. | Drug delivery systems. |

| tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate | 1630906-73-8 | 0.92 | Bicyclic system; complex stereochemistry. | Natural product synthesis. |

Key Findings :

Reactivity Trends :

- The dimethyl groups in the target compound slow down electrophilic attacks at the ketone by 30–40% compared to non-methylated analogs, as shown in kinetic studies .

- Deprotection with HCl/dioxane occurs at 2–3× faster rates than for linear-chain carbamates due to enhanced acid lability of the Boc group in strained systems .

Biologische Aktivität

tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its possible uses in drug development and other scientific applications.

- IUPAC Name : this compound

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 2168804-38-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to bind to various enzymes or receptors, which may lead to modulation of signaling pathways and enzyme inhibition. This interaction can result in a range of biological effects, although the exact mechanisms are still under investigation.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress in cells.

- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against specific bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Study B | Antimicrobial Effects | Showed inhibition of growth in Gram-positive bacteria at concentrations above 50 µg/mL. |

| Study C | Enzyme Inhibition | Identified as a potential inhibitor of cyclooxygenase (COX) enzymes with IC50 values reported. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity Highlights |

|---|---|---|

| tert-butyl carbamate | C8H17NO2 | Known for general carbamate activity |

| tert-butyl ((4-oxocyclohexyl)methyl)carbamate | C12H21NO3 | Exhibits moderate enzyme inhibition |

| tert-butyl (4-oxocyclohexyl)carbamate | C11H19NO3 | Limited studies; potential for similar activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at −78°C, followed by quenching and purification . Optimization includes controlling stoichiometric ratios (e.g., DMSO:oxalyl chloride ≈ 2:1), maintaining cryogenic temperatures to prevent side reactions, and using inert atmospheres to stabilize intermediates. Column chromatography with ethyl acetate/hexane gradients (e.g., 20–50%) is effective for isolating the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), carbonyl signals (δ ~170–175 ppm for C), and cyclohexyl protons (δ ~1.5–2.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO, expected [M+H] = 214.144) .

Q. What purification techniques are effective for isolating tert-Butyl N-(3,3-dimethyl-4-oxocyclohexyl)carbamate post-synthesis?

- Methodological Answer : Recrystallization from methanol or methanol/water mixtures (due to its solubility in methanol) yields high-purity crystals. For complex mixtures, silica gel chromatography with gradients of ethyl acetate in hexane (10–40%) is recommended. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 4-oxocyclohexyl moiety in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways, such as ketone reduction or nucleophilic additions. Tools like Gaussian or ORCA can simulate transition states and activation energies. Pair computational results with experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR for carbonyl disappearance) .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Discrepancies in melting points (e.g., 114–118°C vs. broader ranges) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to rule out solvent retention. Cross-validate with independent synthesis protocols and purity assessments (e.g., elemental analysis) .

Q. How can researchers design experiments to study the compound’s stability under varying pH or temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 1, 7 days).

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). For solution-phase stability, store samples in DMSO-d or CDCl and track NMR signal changes over time .

Q. What mechanistic insights explain the compound’s reactivity in oxidation or reduction reactions?

- Methodological Answer : The 4-oxocyclohexyl group undergoes selective reduction (e.g., NaBH or catalytic hydrogenation) to form cyclohexanol derivatives. Mechanistic studies using deuterated reagents (e.g., NaBD) and kinetic isotope effects (KIE) can elucidate proton-transfer steps. For oxidation, ozonolysis or epoxidation of the cyclohexenone intermediate may occur, requiring careful control of oxidizing agents (e.g., mCPBA vs. OsO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.